
2-Pyridinecarboxaldehyde, 5-acetyl-
Overview
Description
2-Pyridinecarboxaldehyde, also known as Picolinaldehyde, is an organic compound with the formula NC5H4CHO . It is one of three isomeric pyridinaldehydes, the others being pyridine-3-carboxaldehyde and pyridine-4-carboxaldehyde . It is a colorless oily liquid with a distinctive odor . This compound has been used to synthesize chitosan-based bifunctionalized adsorbents and in aldol addition reactions with pyruvate .
Synthesis Analysis
Pyridine-2-carboxaldehyde can be synthesized through thermally induced carbonyl substitutions on [M (CO) 5 X] (M = Mn, X = Cl, Br; M = Re, X = Br) or room temperature displacement of acetonitrile from [Mo (η 3 -methallyl)Cl (CO) 2 (NCMe) 2] to produce stable crystalline complexes containing pyridine-2-carboxaldehyde as chelate κ 2 ( N,O) ligands . Another method involves a temperature rise reflux reaction of 2-methylpyridine in the presence of halohydrocarbon, benzoyl amide, and trichloro isocyanate .Molecular Structure Analysis
The molecular structure of 2-Pyridinecarboxaldehyde consists of a pyridine ring with a formyl group attached to the 2-position . The molecular formula is C6H5NO and the molecular weight is 107.1100 .Chemical Reactions Analysis
Pyridine-2-carboxaldehyde can react with ethylglycine to afford iminopyridine complexes containing an amino ester pendant arm in high yield . It can also react with silver salts to produce neutral complexes containing coordinated perchlorate or triflate .Physical And Chemical Properties Analysis
2-Pyridinecarboxaldehyde is a colorless oily liquid with a distinctive odor . It has a molecular weight of 107.1100 .Scientific Research Applications
Antibacterial Activity
5-acetyl-2-pyridinecarboxaldehyde has been used in the preparation of chitosan-silver complexes with antibacterial activity . The complex exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria . This makes it a promising candidate for applications in food films, packaging, medical dressings, and other fields where antibacterial materials are needed .
Anticancer and Antimicrobial Activities
Fluorinated heterocycles, which can be derived from 5-acetyl-2-pyridinecarboxaldehyde, have been found to have significant anticancer and antimicrobial activities . These compounds have been found to be lead structures for drug design developments where their activities were almost equal to or exceeded the potency of the reference drugs .
Catalyst in Chemical Reactions
5-acetyl-2-pyridinecarboxaldehyde can act as a catalyst in certain chemical reactions. For instance, it can be used in Nickel-catalyzed cross-coupling aminations . This application is particularly useful in the field of synthetic chemistry .
Mechanism of Action
Target of Action
It’s known that pyridine-2-carboxaldehyde, a similar compound, can act as a ligand and form stable crystalline complexes with certain metal ions . These complexes can react with other compounds to form new complexes .
Mode of Action
It’s known that pyridine-2-carboxaldehyde can form chelate κ2 (n,o) ligands with certain metal ions . This suggests that 5-acetyl-2-pyridinecarboxaldehyde might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that acetyl-coa carboxylase, an enzyme involved in fatty acid biosynthesis, uses a covalently attached biotin moiety to bind a carboxyl anion and then transfer it to acetyl-coa, yielding malonyl-coa . This suggests that 5-acetyl-2-pyridinecarboxaldehyde might affect similar biochemical pathways.
Pharmacokinetics
The molecular weight of the compound is 14915 , which might influence its bioavailability.
Result of Action
It’s known that pyridine-2-carboxaldehyde can form stable crystalline complexes with certain metal ions , which suggests that 5-acetyl-2-pyridinecarboxaldehyde might have similar effects.
Action Environment
It’s known that the stability of similar compounds can be influenced by factors such as temperature and ph .
Safety and Hazards
properties
IUPAC Name |
5-acetylpyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-6(11)7-2-3-8(5-10)9-4-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWCVACROOTFDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinecarboxaldehyde, 5-acetyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




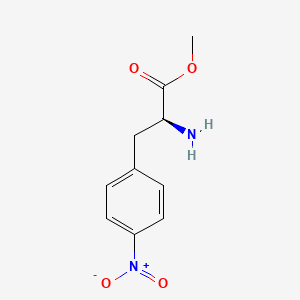
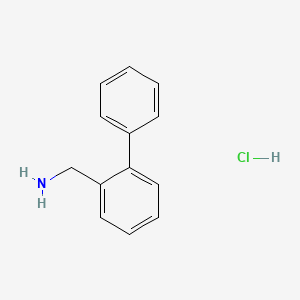
![(R)-2-methyl-N-[(1E)-(pyridin-3-yl)methylidene]propane-2-sulfinamide](/img/structure/B3043382.png)
![2-[3-(Benzyloxy)-4-ethoxyphenyl]acetic Acid](/img/structure/B3043383.png)


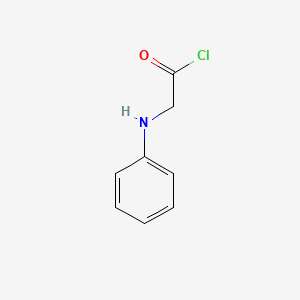
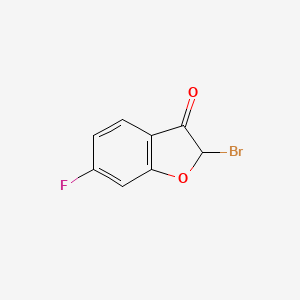

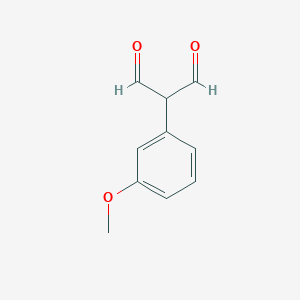
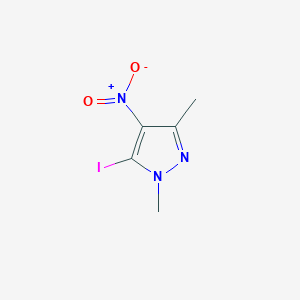

![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3043401.png)